Cas no 2228307-78-4 (1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one)

1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one
- 1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one
- 2228307-78-4
- EN300-1938054
-
- インチ: 1S/C11H10BrFO2/c1-6(14)11(2-3-11)8-4-7(12)5-9(13)10(8)15/h4-5,15H,2-3H2,1H3
- InChIKey: MTGLEWUZWSVKJQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C1(C(C)=O)CC1)O)F
計算された属性
- 精确分子量: 271.98482g/mol
- 同位素质量: 271.98482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 37.3Ų
1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938054-0.05g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.05g |
$912.0 | 2023-09-17 | ||
Enamine | EN300-1938054-0.5g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.5g |
$1043.0 | 2023-09-17 | ||
Enamine | EN300-1938054-0.25g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.25g |
$999.0 | 2023-09-17 | ||
Enamine | EN300-1938054-2.5g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 2.5g |
$2127.0 | 2023-09-17 | ||
Enamine | EN300-1938054-10.0g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 10g |
$4667.0 | 2023-05-24 | ||
Enamine | EN300-1938054-10g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 10g |
$4667.0 | 2023-09-17 | ||
Enamine | EN300-1938054-1g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 1g |
$1086.0 | 2023-09-17 | ||
Enamine | EN300-1938054-0.1g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 0.1g |
$956.0 | 2023-09-17 | ||
Enamine | EN300-1938054-1.0g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 1g |
$1086.0 | 2023-05-24 | ||
Enamine | EN300-1938054-5.0g |
1-[1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropyl]ethan-1-one |
2228307-78-4 | 5g |
$3147.0 | 2023-05-24 |
1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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9. Back matter
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-oneに関する追加情報
Introduction to 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one (CAS No. 2228307-78-4)
1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one (CAS No. 2228307-78-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The molecular structure of 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one is notable for its cyclopropyl and substituted phenyl groups. The presence of a bromine atom and a fluorine atom on the phenyl ring, along with a hydroxyl group, imparts distinct chemical and biological properties to the molecule. These functional groups play crucial roles in determining the compound's reactivity, solubility, and interactions with biological targets.
In terms of chemical synthesis, several methods have been reported for the preparation of 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one. One common approach involves the reaction of 5-bromo-3-fluoro-2-hydroxybenzaldehyde with cyclopropylacetonitrile, followed by reduction and subsequent oxidation steps. Another method utilizes a transition-metal-catalyzed coupling reaction to form the desired product. These synthetic routes have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
The biological activities of 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one have been extensively studied in recent years. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK.
Beyond its anti-cancer effects, 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one has also shown promise in treating inflammatory diseases. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both cell culture and animal models. These findings suggest that the compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one have also been investigated to assess its suitability for clinical applications. Preclinical studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.
To further explore the therapeutic potential of 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens of the compound in human subjects. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses.
In addition to its direct therapeutic applications, 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one has also been used as a lead compound for drug discovery efforts. Researchers are actively exploring structural modifications to enhance its potency, selectivity, and pharmacological properties. These efforts include the introduction of additional functional groups or changes to the core scaffold to optimize its biological activity.
The future prospects for 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one are promising. Ongoing research is focused on elucidating its mechanisms of action at a molecular level and identifying new targets for intervention. Additionally, there is growing interest in combining this compound with other therapeutic agents to achieve synergistic effects and improve treatment outcomes.
In conclusion, 1-1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropylethan-1-one (CAS No. 2228307-78-4) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a novel therapeutic agent. Continued research will undoubtedly uncover new insights into its mechanisms of action and expand its utility in clinical settings.
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